molecular formula C30H33N5O2S B12161260 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12161260
M. Wt: 527.7 g/mol
InChI Key: WJJJEIGTXJTHKM-ZCTHSVRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and benzyloxyphenyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl and triazole groups, along with the benzyloxyphenyl moiety, makes this compound particularly interesting for research applications .

Properties

Molecular Formula

C30H33N5O2S

Molecular Weight

527.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H33N5O2S/c1-5-35-28(24-14-16-25(17-15-24)30(2,3)4)33-34-29(35)38-21-27(36)32-31-19-23-12-9-13-26(18-23)37-20-22-10-7-6-8-11-22/h6-19H,5,20-21H2,1-4H3,(H,32,36)/b31-19+

InChI Key

WJJJEIGTXJTHKM-ZCTHSVRISA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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